5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that features an oxazolidine ring fused with a carboxylic acid group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazolidine ring can produce a more saturated ring structure.
Scientific Research Applications
5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(3-Methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can influence its chemical reactivity and biological activity, making it unique compared to its analogs. The methoxy group can enhance the compound’s solubility and interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-8-4-2-3-7(5-8)11(9(13)14)6-12-10(15)17-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMTHGNNYUWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CNC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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